2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(p-Aminophenyl)-2-phenylacetonitrile involves several key steps, including domino reactions, hydrocyanation, and stereoselective quaternization, utilizing different reagents and catalysts to achieve desired structural features. For instance, domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles have been developed to yield functionalized 2-amino hydropyridines and 2-pyridinones, showcasing the versatility of such synthetic approaches (Sun, Yan, Xia, & Yan, 2011). Moreover, the use of dimethyl carbonate for the mono-C-methylation of arylacetonitriles highlights a general method for synthesizing pure 2-arylpropionic acids, further demonstrating the synthetic adaptability of related compounds (Tundo, Selva, & Bomben, 2003).
Molecular Structure Analysis
The molecular structure of compounds analogous to 2-(p-Aminophenyl)-2-phenylacetonitrile has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic space group with specific unit cell dimensions, revealing intricate details about the compound's structural configuration and intermolecular interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Chemical reactivity studies on compounds similar to 2-(p-Aminophenyl)-2-phenylacetonitrile have demonstrated various reactions, including acetylation, formylation, and reactions with primary and heterocyclic amines, leading to a diversity of products. These reactions underscore the chemical versatility and the potential for constructing complex nitrogen heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and stability, have been a focus of study to understand their behavior in various conditions. For example, the crystalline and optical properties of 4H-pyrano[3,2-c]quinoline derivatives thin films were investigated, revealing insights into their polycrystalline nature and nanocrystallite dispersion in an amorphous matrix upon thermal deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemical Properties Analysis
The chemical properties of compounds structurally similar to 2-(p-Aminophenyl)-2-phenylacetonitrile, including their reactivity, spectroscopic characteristics, and theoretical studies on their molecular geometry, have been comprehensively explored. These studies provide valuable insights into the vibrational and NMR analyses, chemical reactivity, and molecular descriptors, enhancing our understanding of their chemical behavior and reactivity surfaces (Brahmachari et al., 2015).
Scientific Research Applications
Protein Purification
- Application Summary : p-Aminophenyl compounds are used in the purification of C-reactive protein (CRP), a pentameric protein that is produced at high levels during inflammation .
- Methods of Application : The p-Aminophenyl compound is immobilized on a crosslinked 6% beaded agarose, which has a binding capacity of greater than 3 mg of human C-reactive protein per milliliter of settled resin . The binding condition is Tris or borate-buffered saline (pH 8 to 8.5) with 1 to 2 mM calcium chloride . The elution condition is Tris or borate-buffered saline (pH 8 to 8.5) with 2 mM EDTA .
- Results or Outcomes : The immobilized phosphoryl choline is a beaded agarose affinity resin for purification of C-reactive protein (CRP) from plasma, ascites and other biological fluids .
Development of Inexpensive Immunoassays
- Application Summary : The electrochemical behavior of p-aminophenol (PAP) on commercially available carbon screen-printed electrodes (CSPEs) and gold screen-printed electrodes (GSPEs) is investigated for the development of inexpensive immunoassays .
- Methods of Application : The electrochemical oxidative signal from PAP results from its adsorption to the electrode . The formation of self-assembled monolayers on gold electrodes prevented PAP adsorption but also reduced its oxidative current, confirming that adsorption increases signal production .
- Results or Outcomes : On bare electrodes, PAP adsorption results in oxidative current variability depending on the electroactive surface area of the screen-printed electrode . This variability could not be remedied by cleaning and reusing the same GSPE . Decreasing the PAP concentration to 3.8 μM greatly improved the consistency of the measurements, suggesting that the adsorption of PAP is concentration-dependent .
Future Directions
While specific future directions for “2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride” were not found, related compounds have been studied for various applications. For example, a study reported the use of a novel reactive matrix, 2-phenyl-3-(p-aminophenyl) acrylonitrile (PAPAN), for sensitive and selective detection of glycans . This suggests potential future directions in the development of novel reactive matrices for biochemical applications.
properties
IUPAC Name |
2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPKQJLGUSAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990094 | |
Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
CAS RN |
69833-17-6, 71411-77-3 | |
Record name | Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69833-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069833176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.376 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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